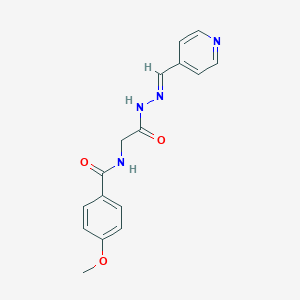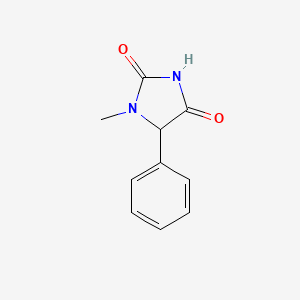
1-Methyl-5-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the hydantoin family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylimidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with methyl isocyanate under basic conditions, followed by cyclization to form the imidazolidine ring . Another method includes the condensation of benzaldehyde with methylurea, followed by cyclization and oxidation steps .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinediones.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinediones and hydantoins, which can have different functional groups attached to the nitrogen or carbon atoms.
Scientific Research Applications
1-Methyl-5-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in pharmaceuticals, particularly in the development of anticonvulsant drugs.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-methyl-5-phenylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its anticonvulsant properties are believed to result from its ability to modulate ion channels and neurotransmitter receptors in the central nervous system.
Comparison with Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the methyl group at the 1-position.
5-Methyl-5-phenylhydantoin: Another name for the same compound.
Phenytoin: A well-known anticonvulsant with a similar structure but different substitution pattern.
Uniqueness: 1-Methyl-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
6637-17-8 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-12-8(9(13)11-10(12)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,13,14) |
InChI Key |
BQOZLHCBLCBXOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



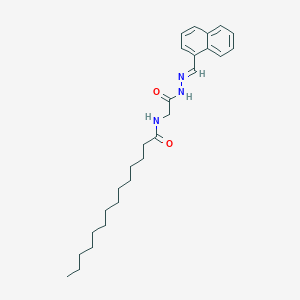
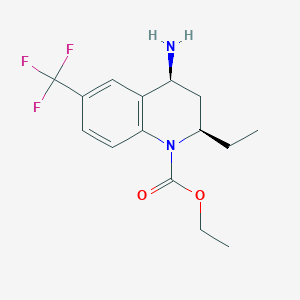
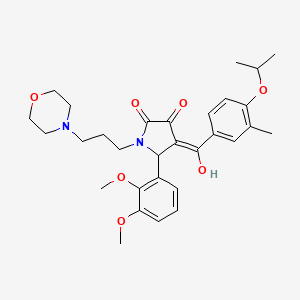
![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)


